
(E)-5-(p-Tolyl)-4-pentenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(p-Tolyl)-4-pentenoic Acid is an organic compound characterized by the presence of a tolyl group attached to a pentenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(p-Tolyl)-4-pentenoic Acid typically involves the use of starting materials such as p-tolualdehyde and pentenoic acid derivatives. One common synthetic route includes the aldol condensation reaction between p-tolualdehyde and a suitable pentenoic acid derivative under basic conditions. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(p-Tolyl)-4-pentenoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated pentanoic acid derivatives.
Substitution: Formation of brominated or nitrated tolyl derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(p-Tolyl)-4-pentenoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-5-(p-Tolyl)-4-pentenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Phenyl-3-butenoic Acid: Similar structure with a phenyl group instead of a tolyl group.
(E)-5-(p-Methoxyphenyl)-4-pentenoic Acid: Contains a methoxy group on the phenyl ring.
(E)-5-(p-Chlorophenyl)-4-pentenoic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
(E)-5-(p-Tolyl)-4-pentenoic Acid is unique due to the presence of the tolyl group, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h2,4,6-9H,3,5H2,1H3,(H,13,14) |
Clave InChI |
LUSMXFAQJXUUFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
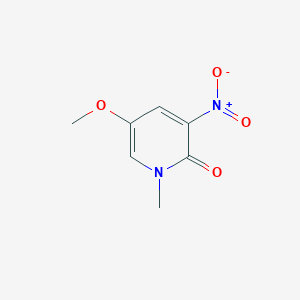
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

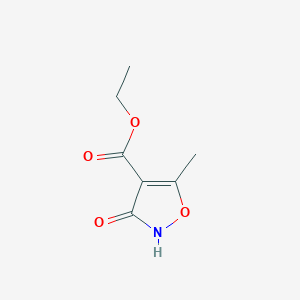
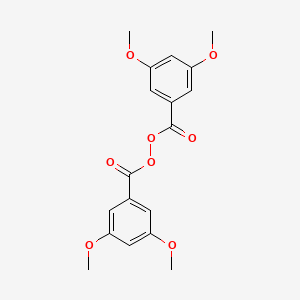
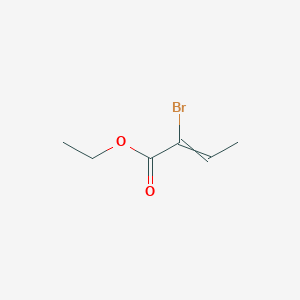
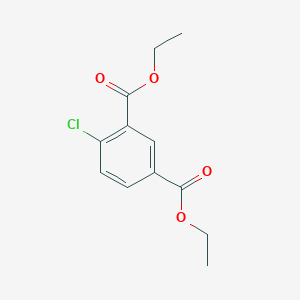
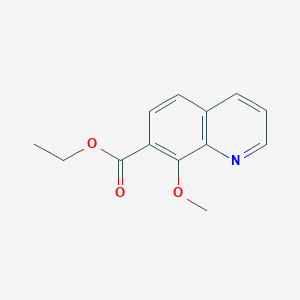

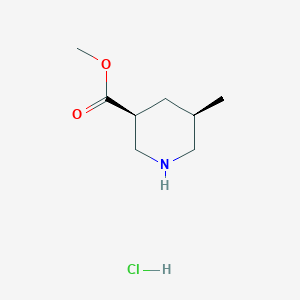
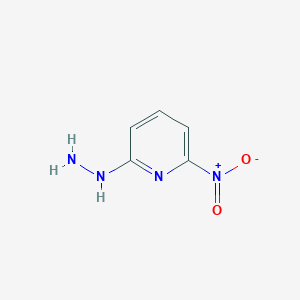
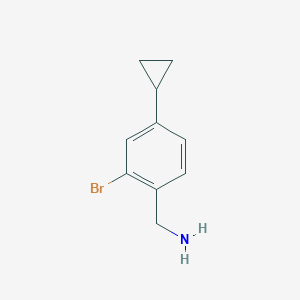
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
